molecular formula C11H9NO3 B1613147 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 668970-80-7

5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid

Cat. No. B1613147
M. Wt: 203.19 g/mol
InChI Key: WYRHIMMIRUNJQP-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid (also known as MOPC) is an organic compound belonging to the oxazole family. It is a white crystalline solid with a melting point of 110-112 °C. MOPC has been extensively studied in the past decades due to its versatile applications in various scientific fields. In particular, its synthesis method and mechanism of action, as well as its biochemical and physiological effects, have been extensively investigated. In addition, its advantages and limitations for lab experiments have been discussed.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

A notable study by Ibata et al. (1992) explored the abnormal Diels–Alder reaction of 2-alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, yielding methyl esters of substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids through oxazole ring opening. The solvent's effect on this reaction was investigated, proposing a zwitterionic mechanism based on their findings (Ibata et al., 1992).

Pharmaceutical Applications

In pharmaceutical research, Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, offering a new pathway for preparing triazole-based scaffolds. These compounds are crucial for developing peptidomimetics and biologically active compounds, demonstrating significant potential in drug discovery and development (Ferrini et al., 2015).

Materials Science and Applied Chemistry

The study by Azmy et al. (2019) on the synthesis, characterization, swelling, and antimicrobial efficacies of chemically modified chitosan biopolymer incorporating oxazole derivatives highlights the material science application. These modified biopolymers demonstrated excellent antimicrobial activities, indicating their potential in biomedical applications and material science for developing new antimicrobial agents (Azmy et al., 2019).

Analytical Chemistry and Sensor Technology

Yan et al. (2017) synthesized a compound for detecting nitro aromatic compounds with fluorescent properties. This study illustrates the analytical chemistry application where the synthesized compound acts as a selective fluorescence sensor, highlighting the chemical's role in developing new sensing materials for environmental monitoring and safety applications (Yan et al., 2017).

properties

IUPAC Name

5-(2-methylphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-4-2-3-5-8(7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRHIMMIRUNJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629701
Record name 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid

CAS RN

668970-80-7
Record name 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methylphenyl)-1,2-oxazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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